molecular formula C19H21NO3S2 B2915350 methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896349-29-4

methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2915350
CAS No.: 896349-29-4
M. Wt: 375.5
InChI Key: AVUNOOKVCDKNSO-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a cycloheptane ring fused to a thiophene moiety. The molecule is substituted at the 2-position with a benzamido group containing a methylsulfanyl (SCH₃) substituent and at the 3-position with a methyl ester. This structure combines electron-donating (methylsulfanyl) and electron-withdrawing (ester) groups, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-23-19(22)16-12-8-4-3-5-11-15(12)25-18(16)20-17(21)13-9-6-7-10-14(13)24-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUNOOKVCDKNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired thiophene derivatives in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate may be used as a building block for the synthesis of novel therapeutic agents. In material science, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related analogs:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Target Compound R₁: SCH₃, R₂: Methyl ester ~364.5* Benzamido, methylsulfanyl, ester Pharmaceuticals (hypothetical)
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate R₁: NO₂, R₂: Ethyl ester 388.4 Benzamido, nitro, ester Agrochemicals (e.g., herbicides)
Ethyl 2-(2-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate R₁: Cl, R₂: Ethyl ester 377.9 Benzamido, chloro, ester Antimicrobial agents
2-(3-(Isopropylsulfonyl)benzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide R₁: SO₂CH(CH₃)₂, R₂: Carboxamide 420.5 Benzamido, sulfonyl, carboxamide Enzyme inhibitors (e.g., kinases)
Methyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate R₁: NH₂, R₂: Methyl ester ~255.3 Amino, ester, 8-membered ring Intermediate in synthesis

*Calculated based on molecular formula C₁₉H₂₀N₂O₃S₂.

Key Observations:

Substituent Effects: Methylsulfanyl (SCH₃): Enhances lipophilicity and may participate in sulfur-mediated interactions (e.g., with cysteine residues in proteins) . Nitro (NO₂) and Chloro (Cl): Electron-withdrawing groups that increase reactivity and may improve binding to electron-rich biological targets .

Ester vs. Carboxamide :

  • Methyl/ethyl esters improve membrane permeability but are prone to hydrolysis. Carboxamides enhance stability and hydrogen-bonding interactions, favoring target engagement .

Biological Activity

Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. The cyclohepta[b]thiophene scaffold has been associated with various pharmacological properties, making it a promising candidate for further investigation.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohepta[b]thiophene core with a methylsulfanyl group and a benzamide moiety. Its molecular formula is C17H17NO3S2C_{17}H_{17}NO_3S_2 with a molecular weight of approximately 349.45 g/mol. This structural complexity may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of compounds containing the cyclohepta[b]thiophene framework. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), and CAKI-1 (renal cancer) with GI50 values in the submicromolar range. Specifically, it showed:

  • A549 cell line : GI50 = 2.01 µM
  • OVACAR-4 cell line : GI50 = 2.27 µM
  • CAKI-1 cell line : GI50 = 0.69 µM
  • T47D cell line : GI50 = 0.362 µM

These results indicate that this compound may possess broad-spectrum anticancer activity , potentially through mechanisms involving cell cycle arrest and apoptosis induction .

The mechanism of action for the antiproliferative effects has been linked to the compound's ability to disrupt tubulin polymerization , which is critical for mitotic spindle formation during cell division. This disruption leads to G2/M phase accumulation in treated cells and subsequent apoptosis as evidenced by caspase activation assays .

Case Studies and Research Findings

In vivo studies using murine models have further validated the efficacy of related cyclohepta[b]thiophene derivatives in reducing tumor growth compared to untreated controls. These findings underscore the potential for these compounds to be developed into effective anticancer therapeutics.

Summary of Key Findings

Cell LineGI50 (µM)LC50 (µM)Mechanism of Action
A5492.01Not specifiedTubulin polymerization inhibition
OVACAR-42.27Not specifiedApoptosis induction
CAKI-10.69Not specifiedCell cycle arrest
T47D0.362Not specifiedCaspase activation

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